Erinapyrone A
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Overview
Description
Erinapyrone A is an organic compound belonging to the class of dihydropyranones. These compounds contain a hydrogenated pyran ring that bears a ketone and contains one double bond . This compound is a secondary metabolite isolated from the cultured mycelia of the fungus Hericium erinaceus . This compound has garnered interest due to its potential biological activities, including cytotoxicity towards certain cancer cell lines .
Preparation Methods
The preparation of Erinapyrone A involves the cultivation of Hericium erinaceus mycelia. The mycelia are cultured in a suitable medium, and the compound is extracted using solvents such as ethanol or acetone . The extraction process is followed by chromatographic techniques to isolate and purify this compound
Chemical Reactions Analysis
Erinapyrone A undergoes various chemical reactions typical of dihydropyranones. These reactions include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group in this compound to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erinapyrone A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying the reactivity and properties of dihydropyranones.
Biology: The compound has been studied for its cytotoxic effects on cancer cell lines, such as HeLa cells. It shows potential as a lead compound for developing anticancer agents.
Medicine: this compound’s biological activities, including its cytotoxicity, make it a candidate for further research in drug development.
Mechanism of Action
The mechanism of action of Erinapyrone A involves its interaction with cellular components, leading to cytotoxic effects. The compound has been shown to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis or other cell death pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.
Comparison with Similar Compounds
Erinapyrone A is similar to other dihydropyranones and pyranone derivatives isolated from Hericium erinaceus, such as Erinapyrone B . These compounds share a common structural motif but may differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic activity towards certain cancer cell lines, which distinguishes it from other related compounds.
Similar Compounds
- Erinapyrone B
- Hericenone C
- Erinacine A
- Erinacine B
These compounds, like this compound, are secondary metabolites of Hericium erinaceus and have been studied for their various biological activities .
Properties
CAS No. |
146064-66-6 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C7H10O3/c1-5-2-6(9)3-7(4-8)10-5/h3,5,8H,2,4H2,1H3 |
InChI Key |
FXGUGSUNHREWBM-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C(O1)CO |
SMILES |
CC1CC(=O)C=C(O1)CO |
Canonical SMILES |
CC1CC(=O)C=C(O1)CO |
Synonyms |
4H-Pyran-4-one, 2,3-dihydro-6-(hydroxymethyl)-2-methyl-, (2S)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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